molecular formula C11H19N5O2 B13931867 Tert-butyl 2-(5-cyclopropyl-2h-tetrazol-2-yl)ethylcarbamate

Tert-butyl 2-(5-cyclopropyl-2h-tetrazol-2-yl)ethylcarbamate

Cat. No.: B13931867
M. Wt: 253.30 g/mol
InChI Key: KKMOEIDLWVEXCW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-cyclopropyl-2h-tetrazol-2-yl)ethylcarbamate is a chemical compound with a unique structure that includes a tert-butyl group, a cyclopropyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-cyclopropyl-2h-tetrazol-2-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrazole ring. One common method is the cyclization of a nitrile compound in the presence of sodium azide and a catalyst, such as copper sulfate, to form the tetrazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-cyclopropyl-2h-tetrazol-2-yl)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction could produce reduced carbamate compounds .

Scientific Research Applications

Tert-butyl 2-(5-cyclopropyl-2h-tetrazol-2-yl)ethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-cyclopropyl-2h-tetrazol-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective groups.

    Cyclopropyl tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

Uniqueness

Tert-butyl 2-(5-cyclopropyl-2h-tetrazol-2-yl)ethylcarbamate is unique due to its combination of a tert-butyl group, a cyclopropyl group, and a tetrazole ring. This combination imparts specific chemical and biological properties that are not found in simpler or differently substituted compounds .

Properties

IUPAC Name

tert-butyl N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)12-6-7-16-14-9(13-15-16)8-4-5-8/h8H,4-7H2,1-3H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMOEIDLWVEXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1N=C(N=N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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